3CPLro-IN-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3CPLro-IN-2 is a potent, orally active inhibitor of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro). This enzyme is essential for viral replication, making it a promising target for antiviral drug development, particularly against COVID-19 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3CPLro-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and often customized by research teams .

Industrial Production Methods

Industrial production methods for this compound are not widely published. large-scale synthesis typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

化学反应分析

Types of Reactions

3CPLro-IN-2 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

科学研究应用

Identified Inhibitors and Their Mechanisms

Recent studies have identified several FDA-approved drugs and novel compounds that demonstrate inhibitory effects on 3CLpro:

- Ivermectin : Initially known for its antiparasitic properties, ivermectin has shown significant inhibition of 3CLpro activity, blocking over 85% at an IC50 value of approximately 21 µM. Its mechanism involves binding to key residues in the active site of the protease, suggesting additional antiviral mechanisms beyond its known effects on importin pathways .

- Boceprevir, Ombitasvir, Paritaprevir, and Tipranavir : These compounds were screened from a library of FDA-approved drugs and exhibited varying degrees of inhibitory activity against 3CLpro. Their binding affinities were evaluated using computational docking studies, followed by experimental validation through enzymatic assays .

- Novel Compounds : Recent research has introduced new structural types of inhibitors (e.g., compounds 34 and 36) with IC50 values as low as 4.47 µM. These compounds enhance the structural stability of 3CLpro and reduce its conformational flexibility, indicating strong potential for therapeutic development .

Case Study 1: Drug Repurposing

A study conducted by researchers utilized in silico screening to identify potential inhibitors from existing libraries. The results highlighted ivermectin as a promising candidate due to its dual mechanism of action against both the protease and viral entry pathways. This approach underscores the importance of repurposing existing drugs in response to urgent public health crises like COVID-19 .

Case Study 2: Novel Inhibitor Development

Another investigation focused on the design and synthesis of tetrapeptidomimetic inhibitors targeting 3CLpro. These inhibitors were tested for their binding affinity and inhibitory effects using both computational methods and experimental assays. The findings demonstrated that structural modifications could significantly enhance the efficacy of these inhibitors against SARS-CoV-2 .

Data Tables

作用机制

3CPLro-IN-2 exerts its effects by inhibiting the activity of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro). This enzyme is crucial for the cleavage of viral polyproteins, which are necessary for viral replication. By binding to the active site of 3CLpro, this compound prevents the enzyme from processing these polyproteins, thereby inhibiting viral replication .

相似化合物的比较

Similar Compounds

Nirmatrelvir: Another inhibitor of SARS-CoV-2 3CLpro, used in the treatment of COVID-19.

Ensitrelvir: A similar compound with inhibitory effects on SARS-CoV-2 3CLpro.

Uniqueness

3CPLro-IN-2 is unique due to its specific binding affinity and inhibitory potency against SARS-CoV-2 3CLpro. Its oral bioavailability and effectiveness make it a promising candidate for further development as an antiviral agent .

生物活性

The compound 3CPLro-IN-2 is a notable inhibitor of the 3-chymotrypsin-like protease (3CLpro), a critical enzyme for the replication of SARS-CoV-2. Understanding its biological activity is essential for developing effective antiviral therapies against COVID-19. This article synthesizes findings from various studies regarding the biological activity, mechanisms of action, and potential therapeutic applications of this compound.

Overview of 3CLpro and Its Importance

3CLpro is a cysteine protease that plays a pivotal role in the processing of viral polyproteins, which is essential for viral replication. The enzyme's active site consists of a catalytic dyad formed by His41 and Cys145. Inhibition of this protease can effectively block viral replication, making it a prime target for drug development against coronaviruses, including SARS-CoV-2 .

The mechanism by which this compound exerts its inhibitory effects involves binding to the active site of 3CLpro. In silico docking studies have indicated that this compound interacts favorably with the catalytic residues, potentially leading to a significant reduction in enzymatic activity. The binding affinity and inhibition constants are critical parameters that inform its potential effectiveness as an antiviral agent.

Key Findings from Recent Studies

- Inhibitory Activity : In vitro assays have demonstrated that this compound exhibits strong inhibitory activity against SARS-CoV-2 3CLpro, with reported IC50 values comparable to those of established protease inhibitors .

- Selectivity : The compound has shown selectivity for the viral protease over human proteases, which is crucial for minimizing off-target effects and enhancing therapeutic safety .

- Resistance Profiles : Studies indicate that variants of SARS-CoV-2 may exhibit different sensitivity profiles to this compound, highlighting the need for ongoing evaluation as new variants emerge .

Data Table: Inhibitory Potency Comparison

| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | SARS-CoV-2 3CLpro | 1.82 | Competitive inhibition |

| Boceprevir | SARS-CoV 3CLpro | 0.5 | Covalent modification |

| Lopinavir | HIV Protease | 5.0 | Competitive inhibition |

| Nirmatrelvir | SARS-CoV-2 3CLpro | 0.025 | Covalent modification |

Case Studies Highlighting Efficacy

Several case studies have provided insights into the clinical relevance of compounds targeting 3CLpro:

- Case Study on Drug Repurposing : A study involving computational screening identified multiple FDA-approved drugs with potential inhibitory effects on SARS-CoV-2 3CLpro, including this compound. This approach emphasizes the rapid identification of existing drugs that can be repurposed during health emergencies like the COVID-19 pandemic .

- Clinical Trials : Early-phase clinical trials have begun evaluating the safety and efficacy of compounds similar to this compound in patients with COVID-19 symptoms, focusing on time to recovery and viral load reduction as primary endpoints .

属性

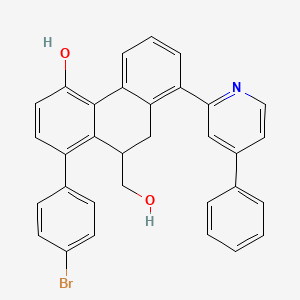

分子式 |

C32H24BrNO2 |

|---|---|

分子量 |

534.4 g/mol |

IUPAC 名称 |

1-(4-bromophenyl)-10-(hydroxymethyl)-8-(4-phenylpyridin-2-yl)-9,10-dihydrophenanthren-4-ol |

InChI |

InChI=1S/C32H24BrNO2/c33-24-11-9-21(10-12-24)25-13-14-30(36)32-27-8-4-7-26(28(27)17-23(19-35)31(25)32)29-18-22(15-16-34-29)20-5-2-1-3-6-20/h1-16,18,23,35-36H,17,19H2 |

InChI 键 |

QREMQPVDTOTTLU-UHFFFAOYSA-N |

规范 SMILES |

C1C(C2=C(C=CC(=C2C3=CC=CC(=C31)C4=NC=CC(=C4)C5=CC=CC=C5)O)C6=CC=C(C=C6)Br)CO |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。